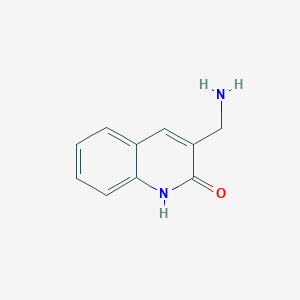

2(1H)-Quinolinone, 3-(aminomethyl)-

描述

BenchChem offers high-quality 2(1H)-Quinolinone, 3-(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 3-(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(aminomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLESURIUDBBHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Bedrock of Bioactivity: the 2 1h Quinolinone Scaffold

The 2(1H)-quinolinone core, a fused bicyclic system comprising a benzene (B151609) ring and a pyridinone ring, is a well-established "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. ontosight.ainih.gov The versatility of the quinolone chemotype has fueled intensive research for decades, leading to the development of drugs for a wide array of diseases, including infectious diseases, cancer, and inflammatory conditions. chim.itnih.gov The incorporation of a carbonyl group at the 2-position of the quinoline (B57606) ring system to form the 2(1H)-quinolone, also known as carbostyril, imparts specific chemical properties that are crucial for its biological interactions. chim.itnih.gov This scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug design.

Derivatives of the 2(1H)-quinolinone scaffold have demonstrated a remarkable range of pharmacological activities. For instance, some have been investigated as neuroleptic agents, while others have shown promise as inhibitors of the protein folding machinery Hsp90, which is implicated in cancer. nih.govnih.gov Furthermore, research has highlighted the potential of 2(1H)-quinolinone derivatives in treating conditions like pulmonary fibrosis by inhibiting key signaling pathways. nih.gov This inherent bioactivity of the core structure provides a solid foundation for the development of potent and selective therapeutic agents.

The Influence of the Aminomethyl Substituent

The introduction of an aminomethyl group (-CH2NH2) to a heterocyclic core is a common strategy in medicinal chemistry to enhance biological activity. Aminomethyl-substituted heterocyclic compounds are known to possess a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. mdpi.com The aminomethyl group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, thereby modulating their function. acs.org

The synthesis of aminomethylated heterocycles is often achieved through the Mannich reaction, a versatile method that allows for the introduction of an aminomethylene group onto a compound with an active hydrogen. mdpi.com This straightforward synthetic accessibility further enhances the appeal of these compounds in drug discovery programs. In the context of the 2(1H)-quinolinone scaffold, the addition of an aminomethyl group at the 3-position is anticipated to significantly influence its biological profile, potentially leading to novel therapeutic applications.

A Privileged Structure in Focus: the Research Trajectory of 2 1h Quinolinone, 3 Aminomethyl

While the broader 2(1H)-quinolinone class has been extensively studied, the specific research trajectory of 2(1H)-Quinolinone, 3-(aminomethyl)- is still evolving. Its designation as a "privileged structure" is inferred from the established importance of both the 2(1H)-quinolinone scaffold and the aminomethyl functional group in medicinal chemistry. researchgate.net The combination of these two key features suggests a high potential for biological activity.

The historical development of quinolones as antibacterial agents, which began with the discovery of nalidixic acid, has paved the way for extensive exploration of this chemical class. acs.org The subsequent discovery that substitutions at various positions on the quinolone ring could dramatically enhance antimicrobial potency has led to the development of numerous fluoroquinolone antibiotics. acs.org This history of successful drug development provides a strong rationale for investigating novel derivatives like 2(1H)-Quinolinone, 3-(aminomethyl)-. Current research efforts are increasingly focused on exploring the potential of quinoline (B57606) and quinolinone derivatives beyond their antibacterial applications, with significant interest in their anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov

Situating 2 1h Quinolinone, 3 Aminomethyl in the Broader Research Context

Established Synthetic Routes to the 2(1H)-Quinolinone Core

The foundational 2(1H)-quinolinone structure can be assembled through various synthetic strategies, ranging from classical named reactions to modern catalytic cyclizations.

Classical methods for quinoline synthesis have been adapted to produce the quinolinone nucleus. These routes often involve the condensation and cyclization of aromatic amines with carbonyl-containing compounds.

The Skraup synthesis , traditionally used for quinolines, involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org While the classic Skraup reaction yields quinolines, modifications using substituted acroleins or vinyl ketones in place of glycerol can lead to quinolines substituted in the hetero-ring. organicreactions.org The harsh conditions, often requiring high temperatures and strong acids, can limit its applicability for sensitive substrates. researchgate.net

The Friedländer synthesis offers a more versatile route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone). wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com The mechanism is believed to proceed through an initial aldol (B89426) condensation, followed by rapid cyclization and dehydration to form the quinoline ring. cdnsciencepub.com By selecting appropriate starting materials, this method can be tailored to produce quinolinone structures. For instance, the reaction of o-aminoacetophenone with an enolizable carbonyl compound in a basic medium can yield quinoline derivatives. quimicaorganica.org Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, further expand its scope. wikipedia.orgorganicreactions.org

| Classical Synthesis | Reactants | Conditions | Key Feature |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Forms quinoline core via acrolein intermediate. wikipedia.orgiipseries.org |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst | Versatile condensation followed by cyclodehydration. organicreactions.orgjk-sci.com |

Modern synthetic methods often rely on intramolecular reactions to build the quinolinone scaffold with high efficiency and control. These strategies include transition-metal-catalyzed cyclizations and ring-closing metathesis.

Intramolecular cyclization of pre-functionalized precursors is a powerful approach. The Camps cyclization, for example, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com Palladium-catalyzed intramolecular C-H activation and amidation of acrylamides have also been developed to construct the 2-quinolone core. nih.govacs.org Other methods include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine or bromine to yield 3-haloquinolines, which can be precursors to further derivatization. nih.govacs.org

Ring-closing metathesis (RCM) has emerged as a robust method for synthesizing cyclic compounds, including heterocyclic systems. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular metathesis of a diene. benthamdirect.com By designing appropriate acyclic precursors containing two terminal alkene functionalities, RCM can be employed to form the heterocyclic ring of the quinolinone system. organic-chemistry.orgbenthamdirect.com

Another notable strategy is the regiodivergent ring-expansion of oxindoles. Specific conditions can be used to transform 3-substituted oxindoles into either 4-quinolinone or 2-quinolinone isomers, providing a novel entry to these scaffolds from readily available starting materials. acs.org

| Cyclization Strategy | Catalyst/Reagent | Precursor Type | Key Transformation |

| Camps Cyclization | Base (e.g., NaOH) | N-(2-acylaryl)amides | Intramolecular aldol condensation. mdpi.com |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Ligands | Acrylamides | C-H activation/C-N bond formation. nih.govorganic-chemistry.org |

| Electrophilic Cyclization | I₂, Br₂, PhSeBr | N-(2-alkynyl)anilines | 6-endo-dig cyclization. nih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (Ru-based) | Dienes | Intramolecular olefin metathesis. organic-chemistry.orgbenthamdirect.com |

| Ring Expansion | LiHMDS | 3-Iodomethyl oxindoles | Transformation of oxindole (B195798) to quinolinone. acs.org |

Strategies for Introducing the 3-(aminomethyl) Moiety

Once the quinolinone core is formed, or concurrently during its synthesis, the 3-(aminomethyl) group must be installed. This can be achieved through several distinct synthetic pathways.

The Mannich reaction is a classic and direct method for the aminomethylation of acidic C-H bonds. wikipedia.org In the context of 2(1H)-quinolinone, the C3 position is nucleophilic and can react with an electrophilic iminium ion. This ion is typically generated in situ from the reaction of a non-enolizable aldehyde, such as formaldehyde (B43269), and a primary or secondary amine. plos.orgnih.gov

The reaction of a 2-quinolinone with an amine and formaldehyde yields the corresponding 3-(aminomethyl)-2(1H)-quinolinone, also known as a Mannich base. researchgate.net However, the reaction can sometimes lead to byproducts. For instance, studies on 2-aminoquinolin-4(1H)-one have shown that besides the expected Mannich product, dimerization or further cyclization can occur, depending on the amine and solvent used. plos.orgnih.gov The choice of reaction conditions is therefore crucial to optimize the yield of the desired 3-aminomethylated product. nih.gov

An alternative, two-step approach involves first introducing a functional group at the 3-position that can later be converted to the aminomethyl group. One such strategy is the condensation of a 2(1H)-quinolinone-3-carbaldehyde with an amine or a related nitrogen nucleophile. This reaction forms an imine or enamine intermediate.

Subsequent reduction of this C=N double bond yields the target 3-(aminomethyl) derivative. For example, some research has detailed the synthesis of 2(1H)quinolinone-3-carbaldehydes and their condensation with hydrazones. researchgate.net While this example leads to a hydrazone, the principle can be extended to primary or secondary amines to form iminium ions or enamines, which can then be reduced using standard reducing agents like sodium borohydride.

This strategy involves synthesizing a 2(1H)-quinolinone ring that already bears a suitable functional group at the C3 position, which then serves as a handle for conversion into the aminomethyl moiety. This is a versatile approach as it allows for the late-stage introduction of the amine group.

Common precursors include 3-halo- or 3-acyl-2(1H)-quinolinones.

From 3-Halo-2(1H)-quinolinones : A halogen atom (e.g., Br, I) at the C3 position can be displaced by an amine via nucleophilic substitution. Syntheses of 3-haloquinolines have been achieved through methods like the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org

From 3-Acyl-2(1H)-quinolinones : A ketone or aldehyde group at the C3 position can be converted to the aminomethyl group through reductive amination . This involves reacting the carbonyl group with an amine (such as ammonia, a primary, or a secondary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Ruthenium-catalyzed reactions of enaminones with anthranils have been shown to produce 3-acylquinoline derivatives, which could serve as substrates for such transformations. rsc.orgrsc.org

This post-synthetic modification approach is particularly useful for creating diverse libraries of 3-(aminomethyl)-2(1H)-quinolinones by varying the amine used in the final step.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, the development of synthetic protocols for quinolinone derivatives has increasingly emphasized principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cam.ac.uknih.gov The application of microwave irradiation has been successfully employed in various steps of quinolinone synthesis.

For instance, a microwave-based methodology has been shown to facilitate the Friedländer annulation, a key reaction for constructing the quinoline scaffold. This approach, which involves reacting 2-aminophenylketones with cyclic ketones, can be significantly expedited. cam.ac.uk While traditional methods may require several days and result in poor yields, the use of microwave irradiation at 160 °C in neat acetic acid can accomplish the synthesis in as little as 5 minutes with excellent yields. cam.ac.uk This method offers a greener alternative to previously reported syntheses that required high temperatures or strong acids. cam.ac.uk

Microwave assistance has also proven effective in the synthesis of quinazolinones and their derivatives, which share structural similarities with quinolinones. nih.govnih.gov For example, the reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates under microwave irradiation in a DMSO/H2O solvent system proceeds efficiently without the need for a catalyst or base, providing good yields and high purities suitable for library synthesis. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several days | 5 minutes |

| Yield | Very poor | Excellent |

| Conditions | High temperatures or strong acids | 160 °C in neat acetic acid |

Development of Solvent-Free Reaction Methodologies

The development of solvent-free or "neat" reaction conditions is a cornerstone of sustainable chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several successful solvent-free methods for the synthesis of quinoline and quinolinone derivatives have been reported.

One notable example is the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones in the presence of caesium iodide as a catalyst under thermal, solvent-free conditions. researchgate.net This method boasts several advantages, including good yields, clean reaction profiles, simple methodology, short reaction times, and straightforward work-up procedures. researchgate.net The optimal conditions were found to be heating at 100 °C for 30 minutes. researchgate.net

The Conrad-Limpach reaction, which combines aryl amines and β-ketoesters to form quinolin-4-ols, has also been adapted to solvent-free conditions. nih.gov While traditional methods often employed high-boiling and difficult-to-remove solvents, newer protocols have explored more efficient and environmentally friendly alternatives. nih.gov Additionally, a solvent-free Mannich-type reaction has been described for the synthesis of aminomethylated 8-hydroxyquinolines, where 1,3,6,8-tetraazatricyclo-[4.4.1.1]dodecane (TATD) is used in place of formaldehyde and an amine. mdpi.com

Utilization of Recyclable Catalytic Systems in Quinolinone Synthesis

The use of recyclable catalysts is another key aspect of green chemistry, offering both economic and environmental benefits. nsf.gov In the context of quinolinone synthesis, various recyclable catalytic systems have been investigated.

Copper catalysts have shown promise in modified Friedländer quinoline synthesis. For instance, a recyclable copper catalyst system, in conjunction with molecular sieves (MS 4A) and potassium hydroxide (B78521) under an oxygen atmosphere, has been used to synthesize quinolines from 2-aminobenzyl alcohol and ketones. This catalytic system could be recovered and reused up to ten times without any significant loss of activity.

Palladium-catalyzed reactions are also prevalent in quinolinone synthesis. A palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines provides a direct and selective route to 2(1H)-quinolinones. nih.gov While the recyclability of this specific system was not detailed, the field of palladium catalysis is rich with examples of heterogeneous and recyclable catalysts.

Furthermore, the development of metal-free catalytic systems offers an attractive alternative. For example, o-benzenedisulfonimide (B1365397) has been utilized as a recyclable, non-corrosive, and non-volatile Brønsted acid catalyst for the solvent-free Friedländer synthesis of 2,3-disubstituted quinolines, achieving good to excellent yields. nih.gov

Stereoselective Synthesis of Chiral 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The stereoselective synthesis of 2(1H)-quinolinone, 3-(aminomethyl)- derivatives has been approached through various asymmetric strategies.

Application of Chiral Auxiliaries and Asymmetric Reagents (e.g., Chiral Amines)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in asymmetric synthesis. nih.govresearchgate.net

Commonly used chiral auxiliaries are often derived from readily available natural sources like amino acids and terpenes. researchgate.net Evans' oxazolidinone auxiliaries are a prominent example, frequently employed in asymmetric alkylation and aldol reactions to set stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net The synthesis of complex molecules often relies on the strategic use of such auxiliaries. wikipedia.org

In the context of synthesizing chiral aminophosphonates, a related class of compounds, the addition of phosphites to chiral imines derived from the condensation of aldehydes with chiral amines is a common strategy. nih.gov This highlights the use of chiral amines as a source of asymmetry. Similarly, the synthesis of chiral 4-aminotetrahydroquinolines has been achieved through a copper(I) hydride-catalyzed asymmetric hydroamination, demonstrating the use of chiral ligands to induce enantioselectivity. nih.gov

Chemical Transformations and Functionalization of 2(1H)-Quinolinone, 3-(aminomethyl)-

The 2(1H)-quinolinone scaffold, particularly with an aminomethyl group at the 3-position, serves as a versatile platform for a variety of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties. Key functionalization strategies include oxidation, reduction, electrophilic substitution, and molecular hybridization.

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of quinolinone derivatives can lead to the formation of quinone structures, which are of interest for their potential biological activities. While direct oxidation of 3-(aminomethyl)-2(1H)-quinolinone to a quinone derivative is not extensively detailed in the provided results, the general principle of oxidizing quinoline and its analogues is established. For instance, the amino group on a quinolinone ring can be oxidized to form nitro derivatives. Furthermore, the synthesis of ω-N-quinonyl amino acids has been achieved through Michael-like additions, demonstrating the creation of quinone-containing molecules from amino acid precursors. nih.gov These modified amino acids are designed for potential applications where the quinone moiety can generate semiquinone radicals, a key feature for certain antitumor activities. nih.gov

Reduction of Nitro or Carbonyl Precursors to Amine Functions

A common and effective method for synthesizing amino-substituted quinolinones involves the reduction of corresponding nitro or carbonyl precursors. The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of various aminoquinoline derivatives. mdpi.comnih.gov A widely used method involves the use of iron powder in acetic acid (Fe/AcOH) to reduce 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, leading to substituted quinolines. researchgate.netnih.gov This domino nitro reduction-Friedländer heterocyclization is a powerful tool for creating the quinoline core with an amino group precursor already in place. researchgate.netnih.gov

Similarly, stannous chloride (SnCl2) is another effective reagent for the reduction of nitroquinolines to their corresponding aminoquinolines under mild conditions. mdpi.com This method is compatible with various functional groups, making it a versatile option in multi-step syntheses. mdpi.com The reduction of a nitro group can also be achieved using zinc in acetic acid in the presence of acetic anhydride, which directly yields an acetyl-protected amino group. nih.gov

The following table summarizes key reagents and conditions for the reduction of nitro precursors to amines in quinoline synthesis.

| Precursor Type | Reagent(s) | Conditions | Product | Reference(s) |

| 2-Nitrobenzaldehydes | Fe/AcOH | Mild conditions | Substituted Quinolines | researchgate.netnih.gov |

| Nitroquinolines | SnCl2 | Mild conditions | Aminoquinolines | mdpi.com |

| Nitroquinolone | Zinc, Acetic Acid, Acetic Anhydride | Heating | 3-Acetylamino-2-quinolone | nih.gov |

Electrophilic Substitution Reactions on the Quinolinone Ring System

The quinolinone ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups onto the aromatic core. The positions of substitution are directed by the existing substituents on the ring. For instance, in 7-amino-3-methyl-2(1H)-quinolinone, regioselective functionalization can be achieved at position 4 via electrophilic substitution. Halogenation, such as with N-bromosuccinimide (NBS) in dimethylformamide (DMF), can introduce a halogen at position 4, which can then be used for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction. Nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid leads to the formation of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), demonstrating multiple substitutions on the ring. nih.gov

Molecular Hybridization and Conjugation with Diverse Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy to design and synthesize novel compounds by combining two or more pharmacophoric units into a single molecule. nih.govjuniperpublishers.com This approach aims to create hybrids with enhanced or novel biological activities. The 2(1H)-quinolinone, 3-(aminomethyl)- scaffold has been successfully hybridized with various heterocyclic systems.

1,3,4-Oxadiazole (B1194373): The combination of quinoline and 1,3,4-oxadiazole moieties has been explored to generate new chemical entities. mdpi.comnih.gov The 1,3,4-oxadiazole ring can be linked to the quinoline core, often through a spacer, to create hybrid molecules. nih.gov This strategy is driven by the fact that both quinoline and 1,3,4-oxadiazole derivatives are known to possess a wide range of biological activities. mdpi.comnih.gov

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a highly efficient reaction used to synthesize quinoline-1,2,3-triazole hybrids. nih.govnih.gov This approach allows for the connection of a quinoline moiety to a triazole ring, which can act as a linker to another pharmacophore or be a key part of the active molecule itself. juniperpublishers.comresearchgate.netresearchgate.net These hybrids have shown promise in various therapeutic areas. nih.govnih.gov The triazole ring is valued for its favorable properties, including its ability to form hydrogen bonds and its stability under physiological conditions. juniperpublishers.com

Pyrimidines: Pyrimidine-quinolone hybrids have been synthesized and investigated for their potential as inhibitors of various biological targets. semanticscholar.orgnih.govresearchgate.netarabjchem.orgnih.gov These hybrids can be synthesized through reactions such as aromatic nucleophilic substitution between an aminophenyl-linked quinolinone and a chloropyrimidine. semanticscholar.org The linkage between the two heterocyclic systems can be varied to optimize the biological activity. semanticscholar.orgnih.gov

Quinazolines: Quinazolinone and quinazoline (B50416) themselves are important heterocyclic scaffolds with a broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net Molecular hybridization involving these structures has led to the development of new compounds with potential therapeutic applications. nih.govmdpi.comresearchgate.net The synthesis of such hybrids often involves multi-step reaction sequences to connect the two heterocyclic cores. mdpi.com

The table below provides examples of heterocyclic scaffolds that have been hybridized with the quinolinone core and the synthetic strategies employed.

| Heterocyclic Scaffold | Synthetic Strategy | Resulting Hybrid | Reference(s) |

| 1,3,4-Oxadiazole | Multi-step synthesis involving hydrazide formation and cyclization | Quinoline-1,3,4-Oxadiazole Hybrids | mdpi.comnih.gov |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Quinoline-1,2,3-Triazole Hybrids | nih.govnih.gov |

| Pyrimidine (B1678525) | Aromatic nucleophilic substitution | Pyrimidine-Quinoline Hybrids | semanticscholar.orgnih.gov |

| Quinazoline | Multi-step synthesis, often involving condensation reactions | Quinoline-Quinazoline Hybrids | nih.govmdpi.com |

Anticancer Potential

The quinolinone framework is a recognized pharmacophore in the development of anticancer drugs. nih.gov Derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- have shown promise as cytotoxic agents against a variety of cancer cell lines, operating through mechanisms that include the induction of programmed cell death, or apoptosis.

Antiproliferative Activity against Various Human Cancer Cell Lines

Research has demonstrated that derivatives of the 2(1H)-quinolinone core exhibit significant antiproliferative effects across a spectrum of human cancer cell lines.

One study highlighted a series of tetrahydroquinolinone derivatives, with a notable compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one , showing potent cytotoxic activity against the A549 lung cancer cell line. nih.govnih.gov Another study focused on 3-aminoisoquinolin-1(2H)-one derivatives found that 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was particularly effective against the MDA-MB-468 and MCF-7 breast cancer cell lines. univ.kiev.ua This same compound also showed activity against the RPMI-8226 leukemia cell line. univ.kiev.ua

Furthermore, certain pyrazolyl isoquinolinone derivatives demonstrated high efficacy against the OVCAR-4 ovarian cancer cell line, with one derivative also showing a lethal effect on the A498 renal cancer cell line and significant growth inhibition of SK-MEL-5 melanoma cells. univ.kiev.ua Hybrid molecules incorporating the quinolinone structure have also been evaluated. For instance, quinazolinone derivatives fused with imidazolone (B8795221) were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) cell lines. nih.gov

The table below summarizes the antiproliferative activity of selected quinolinone derivatives against various cancer cell lines.

| Derivative Name/Class | Cancer Cell Line | Activity/Finding | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | Potent cytotoxicity. nih.govnih.gov | nih.govnih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF-7 (Breast) | Active, Growth Percentage (GP) of 26.62%. univ.kiev.ua | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Most sensitive, GP of 10.72%. univ.kiev.ua | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | RPMI-8226 (Leukemia) | Active. univ.kiev.ua | univ.kiev.ua |

| Dimethylpyrazolyl isoquinolinone derivative | A498 (Renal) | Lethal effect, GP of -3.00%. univ.kiev.ua | univ.kiev.ua |

| Dimethylpyrazolyl isoquinolinone derivative | SK-MEL-5 (Melanoma) | Growth inhibition >70%, GP of 25.26%. univ.kiev.ua | univ.kiev.ua |

| Pyrazolyl isoquinolinone derivatives | OVCAR-4 (Ovarian) | High effectiveness, GP values of 18.20% and 30.45%. univ.kiev.ua | univ.kiev.ua |

| Quinazolinone-imidazolone hybrids | HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver) | Evaluated for anticancer activity. nih.gov | nih.gov |

Apoptosis-Inducing Properties in Malignant Cells

A primary mechanism through which quinolinone derivatives exert their anticancer effects is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov

For example, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was found to induce apoptosis in A549 lung cancer cells by causing cell cycle arrest at the G2/M phase. nih.govnih.gov Similarly, a study on tetrahydrobenzo[h]quinoline derivatives in MCF-7 breast cancer cells demonstrated a significant increase in the apoptotic cell population. sid.ir This was accompanied by an increased Bax/Bcl-2 ratio, a key indicator of susceptibility to apoptosis, and a subsequent rise in the expression of caspase 9, suggesting the activation of the intrinsic apoptotic pathway. sid.ir

Other research has also pointed to the role of quinolinone derivatives in modulating apoptotic pathways. Substituted selenopheno[2,3-c] and selenopheno[3,2-c] quinolinones were shown to induce apoptosis via the intrinsic pathway in the MCF-7 human breast adenocarcinoma cell line. nih.gov Furthermore, new hybrids of 4-aminothiazolo-2-quinolone-5-carbonitriles were found to promote apoptosis in A549 lung cancer cells by affecting the expression of key regulatory proteins like Bax, Bcl-2, and p53. researchgate.net

Antimicrobial Efficacy

In addition to their anticancer properties, 2(1H)-quinolinone derivatives are recognized for their potent antimicrobial activity. They have been developed as broad-spectrum agents effective against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics. nih.gov

Activity against Gram-Negative Bacterial Pathogens

Certain quinolone derivatives have demonstrated potent activity against Gram-negative bacteria. One study reported a class of quinolone-3-amidoalkanol derivatives with activity against E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii on par with the reference drug colistin, showing a Minimum Inhibitory Concentration (MIC) of <0.25 μg/mL. nih.gov However, other studies on quinoline-based hydroxyimidazolium hybrids found that these specific derivatives showed little inhibition of Gram-negative bacteria, with MIC values ≥50 µg/mL. nih.gov This highlights the variability in activity based on the specific substitutions on the quinoline core.

Evaluation against Specific Respiratory Tract Pathogens

The efficacy of quinolone derivatives has been evaluated against common respiratory pathogens. A surveillance study in Saudi Arabia tested the susceptibility of clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis to various fluoroquinolones. nih.gov The results showed high susceptibility rates. For instance, S. pneumoniae isolates were fully susceptible to trovafloxacin, grepafloxacin, and gemifloxacin. nih.gov H. influenzae and M. catarrhalis strains were also highly sensitive to the tested agents. nih.gov It is important to note that increasing antimicrobial resistance among these respiratory pathogens is a global concern. nih.gov

Efficacy against Drug-Resistant Bacterial Strains

A significant advantage of some novel quinolinone derivatives is their effectiveness against multidrug-resistant (MDR) bacteria. A series of quinoline-2-one derivatives showed significant antibacterial action against a spectrum of multidrug-resistant Gram-positive strains, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound from this series demonstrated potent activity against MRSA and vancomycin-resistant Enterococci (VRE) with an MIC of 0.75 μg/mL. nih.gov

In another study, a quinolone-3-amidoalkanol derivative was tested against moxifloxacin-, isoniazid-, and rifampicin-resistant M. tuberculosis strains. nih.gov The compound showed equipotent activity against all resistant strains, suggesting that its mechanism of action is different from that of the commonly used anti-tuberculosis drugs. nih.gov

The table below summarizes the antimicrobial activity of selected quinolinone derivatives.

| Derivative Class/Compound | Pathogen(s) | Activity/Finding | Reference |

| Quinolone-3-amidoalkanols | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Potent activity, MIC <0.25 μg/mL. nih.gov | nih.gov |

| Quinolone-3-amidoalkanol derivative | Drug-resistant M. tuberculosis | Equipotent activity against resistant strains. nih.gov | nih.gov |

| Fluoroquinolones | S. pneumoniae, H. influenzae, M. catarrhalis | High susceptibility rates observed. nih.gov | nih.gov |

| Quinoline-2-one derivatives | MRSA, VRE | Potent activity, MIC of 0.75 μg/mL for the lead compound. nih.gov | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Gram-negative bacteria | Little inhibition, MIC ≥50 µg/mL. nih.gov | nih.gov |

Antiprotozoal Activities

The quinoline ring system is a well-established pharmacophore in the development of antiprotozoal agents. Building upon this foundation, derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- have been synthesized and evaluated for their efficacy against a variety of parasitic protozoa.

Antimalarial Activity against Plasmodium falciparum

The urgent need for new antimalarial drugs, driven by the spread of resistance to existing therapies like chloroquine (B1663885) (CQ), has spurred research into novel chemical scaffolds. doi.org Derivatives of the 4-aminoquinoline (B48711) nucleus are known to be essential for antimalarial activity. doi.org Research has shown that modifications to the side chain of chloroquine can lead to compounds that remain active against CQ-resistant strains of P. falciparum. doi.org

Studies on various quinoline derivatives have demonstrated their potential as antimalarial agents. For instance, certain pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown high potency against multiple clones of P. falciparum, with 50% inhibitory concentrations (IC₅₀) around 0.01 ng/ml. nih.gov Similarly, novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives have been screened for their in vitro antimalarial activity against CQ-sensitive strains of P. falciparum, with some compounds exhibiting moderate activity. doi.org Specifically, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one was identified as a particularly active compound in its series. doi.org Furthermore, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines screened against the P. falciparum 3D7 strain showed that tertiary alkylamine products displayed antimalarial activity with IC₅₀ values between 9.90 and 23.30 µM. beilstein-journals.org

**Table 1: Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***

Antileishmanial Activity against Leishmania donovani

Leishmaniasis, particularly the visceral form caused by Leishmania donovani, remains a significant global health problem. Quinoline-based compounds have shown promise in the search for new antileishmanial therapies. nih.gov A new family of 3-substituted quinolinone derivatives was synthesized and evaluated for their activity against L. donovani. nih.gov

Structure-activity relationship studies identified compounds 3a and 4g as the most active against both promastigote and amastigote forms of the parasite, with IC₅₀ values in the range of 2-11 µM. nih.gov Another study demonstrated that a novel quinoline derivative, compound 3b , was 8.3 times more active than the standard treatment, pentavalent antimony, when tested against L. chagasi (a species closely related to L. donovani) infected macrophages. nih.gov The antileishmanial effect of this compound was found to be independent of host cell activation. nih.gov

**Table 2: Antileishmanial Activity of 3-Substituted Quinolinone Derivatives against *Leishmania donovani***

Antitrypanosomal Activity against Trypanosoma brucei brucei

African trypanosomiasis, or sleeping sickness, is caused by parasites of the Trypanosoma brucei species. Novel quinolinone derivatives have been investigated for their potential to combat this disease. In a study of 3-substituted quinolinone derivatives, compound 3b emerged as the most active in the series against T. b. brucei, with a minimum effective concentration (MEC) value of 12 µM. nih.gov

Further research into quinolinone amides identified them as potential lead compounds with in vivo activity against Trypanosoma brucei. nih.gov Additionally, a potent 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative, compound 12 , exhibited a very low EC₅₀ value of 12 nM against T. b. brucei trypomastigotes. nih.gov This highlights the potential for significant antitrypanosomal activity within the broader quinolinone class.

**Table 3: Antitrypanosomal Activity of Quinolinone Derivatives against *Trypanosoma brucei brucei***

Neuroactive and Central Nervous System (CNS) Modulating Properties

Beyond their antiprotozoal effects, derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- have demonstrated significant activity within the central nervous system. Their structural similarities to neurochemicals like 5-hydroxytryptamine (serotonin) have prompted investigations into their psycho- and neurotropic potential. nih.gov

Nootropic Effects and Cognitive Enhancement

Early in vivo screening of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones confirmed their high anti-amnesic activity in a passive avoidance test following scopolamine-induced amnesia. nih.gov This suggests a potential for these compounds to act as nootropics or cognitive enhancers. One of the most promising compounds, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide , exhibited a notable anti-amnesic effect alongside other valuable psychotropic properties. nih.gov Another derivative, 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one , also showed considerable anti-amnesic activity. nih.gov

Anxiolytic and Antidepressant Activities

Several derivatives from this chemical class have shown promise as anxiolytic and antidepressant agents. For example, 3-(dimethylaminomethyl)-2,8-dimethyl-1H-quinolin-4-one was found to combine anti-amnesic activity with an anti-anxiety action. nih.gov The compound N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide also demonstrated a potent anti-anxiety effect. nih.gov

The broader class of quinoline derivatives has been explored for these properties as well. A series of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole (B633) were synthesized, with some compounds producing significant antidepressant activity in the forced swim test in mice. nih.gov This activity was linked to their multireceptor profile, acting as 5-HT₁A agonists, D₂ partial agonists, and 5-HT₂A/5-HT₇ antagonists. nih.gov

Table 4: Neuroactive Properties of 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives

Antihypoxic Activity

Currently, there is a lack of publicly available scientific literature specifically investigating the antihypoxic activity of 2(1H)-Quinolinone, 3-(aminomethyl)- derivatives. While the broader class of quinolinone derivatives has been explored for a variety of biological effects, dedicated studies on the potential of the 3-(aminomethyl) substituted variants to protect against hypoxic conditions have not been reported. Future research may yet uncover the potential of this chemical scaffold in mitigating the detrimental effects of hypoxia.

Receptor Modulation and Other Pharmacological Profiles

Derivatives of 2(1H)-Quinolinone, 3-(aminomethyl)- have demonstrated significant interactions with a range of receptors and other pharmacological targets. These interactions underscore the potential of this chemical class in the development of novel therapeutic agents for various disorders.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

A significant area of investigation for quinoline derivatives has been their antagonism of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and feeding behavior. Antagonism of MCHR1 is a promising strategy for the development of anti-obesity therapeutics.

Research has shown that 3-(aminomethyl)quinoline derivatives can exhibit high binding affinities for MCHR1. In one study, the replacement of a dihydronaphthalene nucleus with other bicyclic core scaffolds in a series of compounds led to derivatives with potent MCHR1 antagonistic activity and reduced affinity for the serotonin (B10506) 5-HT2c receptor. For instance, an 8-methylquinoline (B175542) derivative demonstrated a high binding affinity with an IC₅₀ value of 0.54 nM and potent in vitro antagonistic activity with an IC₅₀ of 2.8 nM for MCHR1.

Table 1: MCHR1 Antagonistic Activity of a Selected 3-(Aminomethyl)quinoline Derivative | Compound | Target | IC₅₀ (nM) | |---|---|---| | 8-methylquinoline derivative | Human MCHR1 Binding | 0.54 | | 8-methylquinoline derivative | Human MCHR1 Functional Antagonism | 2.8 |

Affinity for Serotonin Receptors (e.g., 5-HT6R, 5-HT2c)

In the development of MCHR1 antagonists, selectivity over other receptors, particularly serotonin receptors, is a critical factor to minimize potential side effects. Studies on 3-(aminomethyl)quinoline derivatives have often included assessments of their affinity for serotonin receptors.

For example, the aforementioned 8-methylquinoline derivative that showed high MCHR1 affinity displayed negligible affinity for the 5-HT2c receptor, with an IC₅₀ value greater than 1000 nM. This high degree of selectivity is a desirable characteristic for a potential therapeutic agent.

Furthermore, other quinolinone derivatives have been specifically designed and evaluated as serotonin receptor ligands. Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for the 5-HT6 receptor. One particular compound, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibited a high binding affinity for the 5-HT6 receptor with an IC₅₀ of 8 nM, along with good selectivity over other serotonin and dopamine (B1211576) receptors. Current time information in Bangalore, IN.

Table 2: Serotonin Receptor Affinity of Selected Quinolinone Derivatives | Compound | Target | IC₅₀ (nM) | |---|---|---| | 8-methylquinoline derivative | Human 5-HT2c Receptor | >1000 | | 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one | 5-HT6 Receptor | 8 |

Dopamine Receptor D3 (D3R) Binding Affinity

The dopamine D3 receptor (D3R) is another important target in the central nervous system, and ligands with high affinity and selectivity for this receptor are of interest for the treatment of various neurological and psychiatric disorders. The quinoline scaffold has been explored for its potential to yield D3R ligands.

While specific data on 3-(aminomethyl)-2(1H)-quinolinone derivatives is limited, broader studies on quinoline-based compounds have identified potent D3 receptor antagonists. For instance, certain quinoline derivatives have been shown to possess high affinity for the human D3 receptor.

Reversal of Multidrug Resistance Mediated by P-glycoprotein (P-gp)

Multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy. P-gp is an ATP-dependent efflux pump that can extrude a wide range of anticancer drugs from cancer cells, thereby reducing their efficacy. The development of P-gp inhibitors that can be co-administered with chemotherapeutic agents to reverse MDR is an active area of research.

Quinoline derivatives have emerged as a promising class of P-gp inhibitors. A novel quinoline compound, MS-209, has been shown to reverse P-gp-mediated MDR in human small cell lung cancer cells. elsevierpure.com In vitro, MS-209 restored the chemosensitivity of P-gp-expressing cells to drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. elsevierpure.com

More specifically, a series of quinolin-2-one-pyrimidine hybrids have been investigated for their ability to inhibit P-gp functionality. Several of these compounds significantly enhanced the intracellular accumulation of the P-gp substrate doxorubicin (B1662922), indicating effective blockage of the P-gp efflux pump. The most potent compounds in this series were able to completely reverse P-gp-mediated MDR. Structure-activity relationship studies revealed that the number of methoxy (B1213986) groups and the presence of a flexible methylene bridge between the quinolinone and pyrimidine moieties were important for potent P-gp inhibition.

Table 3: P-glycoprotein Inhibitory Activity of Selected Quinolin-2-one-pyrimidine Hybrids | Compound | Fluorescence Intensity Ratio (FIR) of Doxorubicin at 20 µM | |---|---| | Compound 3 | Ineffective | | Compound 4a | 1.21 - 2.87 (range for active compounds) | | Compound 5a | 1.21 - 2.87 (range for active compounds) | | Compound 6 | 1.21 - 2.87 (range for active compounds) | | Compound 7 | 1.21 - 2.87 (range for active compounds) | | Compound 10 | 1.21 - 2.87 (range for active compounds) | | Compound 11 | 1.21 - 2.87 (range for active compounds) |

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and better safety profiles. The quinolinone scaffold has been identified as a promising starting point for the design of novel anticonvulsants.

A new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to meet the structural requirements for anticonvulsant properties. The anticonvulsant activity of these compounds was evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. One of the most potent compounds, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, showed a strong anticonvulsant effect with an ED₅₀ of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test.

Table 4: Anticonvulsant Activity of a Selected Quinoline Derivative | Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | |---|---|---| | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | 27.4 | 22.0 |

Table of Mentioned Compounds

Interaction with Nucleic Acids and Associated Enzymes

The ability of these quinolinone derivatives to interfere with DNA and RNA processes is central to their biological effects. They target key enzymes involved in maintaining DNA topology and integrity, leading to cytotoxic outcomes for the target cells.

Derivatives of quinolinone are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they manage DNA supercoiling, and are responsible for the decatenation (unlinking) of interlinked daughter chromosomes following replication. nih.gov Quinolone compounds act by converting these essential enzymes into cellular toxins that fragment the bacterial chromosome. nih.gov

The inhibitory mechanism does not block the catalytic functions of the enzymes outright but rather traps them at a specific stage of their action. nih.gov The key event is the stabilization of the enzyme-DNA cleavage complex. nih.govnih.gov This action effectively converts the topoisomerases into poisons that induce lethal double-strand breaks in the bacterial DNA. nih.gov In many gram-negative bacteria, resistance often first arises from mutations in DNA gyrase, while in some gram-positive bacteria, initial resistance is more commonly associated with changes in topoisomerase IV. nih.gov

Recent studies have highlighted that interactions between certain quinolone derivatives and bacterial type II topoisomerases are mediated through novel contacts made by substituents at the C7 position, such as 3'-(aminomethyl)pyrrolidinyl groups. nih.gov

Table 1: Inhibition of Bacterial Type II Topoisomerases

| Target Enzyme | Primary Function in Bacteria | Effect of Inhibition by Quinolinone Derivatives |

|---|---|---|

| DNA Gyrase | Controls DNA superhelical tension | Trapping of the enzyme-DNA complex, leading to double-strand DNA breaks. nih.gov |

| Topoisomerase IV | Decatenation of replicated chromosomes | Stabilization of the cleavage complex, preventing re-ligation of DNA strands. nih.govnih.gov |

The cytotoxicity of quinolinone derivatives stems from their ability to increase the concentration of the enzyme-DNA cleavage complexes. nih.gov These drugs function by shifting the cleavage-religation equilibrium of the topoisomerase reaction towards the cleavage state. nih.gov They achieve this by binding non-covalently at the enzyme-DNA interface, right at the active site where DNA strands are cut and rejoined. nih.gov

The mechanism involves the drug molecules intercalating into the DNA at the sites of the cleaved bonds. nih.gov Because the cuts on each DNA strand are staggered, two drug molecules are typically required to promote a double-stranded break. nih.gov By inserting themselves into the DNA, the quinolones act as physical barriers that block the ligation step, thereby "trapping" the enzyme on the DNA in its cleavage configuration. nih.govnih.gov This accumulation of cleavage complexes ultimately leads to the fragmentation of the bacterial chromosome and cell death. nih.gov Research also suggests that the binding of the drug induces a structural perturbation or unwinding of the DNA helix, which precedes the strand cleavage by the topoisomerase. nih.gov

Telomerase is a reverse transcriptase enzyme that is activated in the vast majority of cancer cells and is critical for maintaining telomere length, thereby enabling unlimited cell proliferation. nih.gov Its inhibition is a significant strategy in cancer therapy. One of the primary mechanisms for inhibiting telomerase is through the stabilization of G-quadruplex structures. nih.govnih.gov

G-quadruplexes are non-canonical four-stranded structures that can form in guanine-rich nucleic acid sequences, such as those found at the ends of human telomeres. nih.govnih.gov The formation and stabilization of these structures at the telomeres can physically obstruct the telomerase enzyme, preventing it from elongating the chromosome ends. Several G-quadruplex ligands have been shown to stabilize these structures and inhibit telomerase activity. nih.gov This leads to telomere shortening, cellular senescence, and ultimately apoptosis in cancer cells. The biological implication is the selective targeting of cancer cells, which rely on telomerase for their immortality, while largely sparing normal somatic cells where telomerase activity is low or absent.

G-quadruplexes (G4s) are involved in a number of key cellular processes, including gene transcription, translation, and DNA replication. nih.gov They are found in biologically significant regions of the genome, such as oncogene promoters and telomeres. nih.gov The ability to stabilize these structures with small molecules, or ligands, has emerged as a promising therapeutic approach.

Quinolone derivatives have been identified as effective G4-stabilizing ligands. For instance, Quarfloxin (CX-3543), a drug that reached Phase II clinical trials, is based on a fluoroquinolone scaffold. nih.gov These ligands bind to the G-quadruplex, often by stacking on the external G-tetrads or interacting with the grooves and loops of the structure. This binding locks the G4 in its folded conformation, enhancing its stability. By stabilizing G-quadruplexes in the promoter regions of oncogenes, these ligands can downregulate the transcription of cancer-promoting genes. When they stabilize G4s at the telomeres, they inhibit telomerase, as previously described. nih.gov

Table 2: G-Quadruplex Stabilization and Telomerase Inhibition

| Target Structure | Location | Ligand Action | Biological Implication |

|---|

| G-Quadruplex DNA | Telomeres, Oncogene Promoters | Stabilization of the four-stranded structure. nih.govnih.gov | Inhibition of telomerase activity, downregulation of oncogene expression, induction of senescence/apoptosis. nih.gov |

Cellular Pathway Modulation

Beyond direct interaction with nucleic acids, these compounds can also exert their effects by modulating intracellular signaling pathways that control cell survival and death.

Certain quinolinone derivatives and related compounds like meriolins are potent inducers of apoptosis, or programmed cell death. mpg.desid.ir The primary mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. mpg.denih.gov This pathway is initiated by cellular stresses, including the DNA damage caused by topoisomerase poisons. nih.gov

The induction of the mitochondrial pathway by these compounds is characterized by several key events:

Modulation of Bcl-2 Family Proteins: A critical step is the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies show that quinoline derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. sid.ir This shift in balance promotes the permeabilization of the outer mitochondrial membrane. nih.gov

Mitochondrial Disruption: The integrity of the mitochondria is compromised, leading to the disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. mpg.denih.gov These factors include cytochrome c and Smac (also known as Diablo). nih.gov

Caspase Activation: The released cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the key initiator caspase of the mitochondrial pathway. mpg.denih.gov This triggers a downstream cascade of executioner caspases, which dismantle the cell.

Notably, some derivatives can induce apoptosis even in cancer cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they can overcome common mechanisms of treatment resistance. mpg.denih.gov

Table 3: Key Events in Mitochondrial Apoptosis Induced by Quinolinone Derivatives

| Cellular Component/Event | Role in Apoptosis | Effect of Quinolinone Derivatives |

|---|---|---|

| Bcl-2/Bax Ratio | Regulates mitochondrial membrane permeability. nih.gov | Decreases Bcl-2, increases Bax, promoting apoptosis. sid.ir |

| Mitochondrial Membrane Potential (ΔΨm) | Maintenance is crucial for mitochondrial function. | Disruption and loss of potential. mpg.denih.gov |

| Cytochrome c / Smac | Pro-apoptotic factors released from mitochondria. nih.gov | Release into the cytoplasm is initiated. nih.gov |

| Caspase-9 | Initiator caspase of the mitochondrial pathway. | Activated following cytochrome c release. mpg.denih.gov |

Interaction with and Modulation of Key Cellular Enzymes and Receptors

Derivatives of 2(1H)-Quinolinone, 3-(aminomethyl)- demonstrate significant interaction with various key cellular enzymes and receptors, leading to the modulation of their biological activity. Research has identified these compounds as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov For instance, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative has shown potent activity against Escherichia coli DNA gyrase with a very low IC50 value of 0.0017 μM. researchgate.net This inhibitory action is crucial for their antibacterial effects, as these enzymes are essential for bacterial DNA replication, repair, and decatenation. nih.govresearchgate.net Quinolones function by stabilizing the enzyme-DNA complex, which stalls the replication fork and leads to cell death. nih.gov

In addition to antibacterial targets, these derivatives exhibit high binding affinity for human receptors, including the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and serotonin receptors. nih.gov Certain 3-(aminomethyl)quinoline derivatives are potent MCHR1 antagonists, with one 8-methylquinoline derivative showing a binding affinity (IC50) of 0.54 nM. nih.gov This antagonism is significant for its potential in regulating energy metabolism. nih.gov Concurrently, these compounds show varied affinities for serotonin receptors. While some derivatives have been engineered to reduce affinity for the 5-HT2c receptor to achieve selectivity for MCHR1, others have been identified as high-affinity ligands for the 5-HT6 serotonin receptor. nih.govnih.gov This modulation of G-protein coupled receptors like serotonin and dopamine receptors is a key aspect of their pharmacological profile. nih.gov

| Derivative Class | Target Enzyme/Receptor | Effect | IC50 Value |

| 8-(methylamino)-2-oxo-1,2-dihydroquinolines | E. coli DNA Gyrase | Inhibition | 0.0017 µM researchgate.net |

| 8-methylquinoline derivatives | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Antagonism | 0.54 nM nih.gov |

| 8-methylquinoline derivatives | Serotonin Receptor 2c (5-HT2c) | Negligible Affinity | > 1000 nM nih.gov |

| Piperazinyl 2,3-dihydro-1H-quinolin-4-ones | 5-HT6 Serotonin Receptor | High-affinity binding | 8 nM nih.gov |

Disruption of Efflux Pump Functionality (e.g., P-gp Inhibition)

A significant mechanism contributing to multidrug resistance in cancer and infectious diseases is the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Certain 2(1H)-Quinolinone derivatives have been identified as effective inhibitors of this pump. Specifically, a series of quinolin-2-one-pyrimidine hybrids have been shown to reverse P-gp-mediated multidrug resistance. nih.gov

These compounds work by inhibiting the efflux activity of P-gp, thereby increasing the intracellular concentration of therapeutic agents like doxorubicin and rhodamine 123. nih.gov Structure-activity relationship studies have revealed key features for potent P-gp inhibition:

Methoxy Groups: The presence and number of methoxy groups on the quinolinone core are important.

Molecular Length: An optimal molecular length in the extended conformation enhances inhibitory activity.

Flexible Bridge: At least one flexible methylene group connecting the quinolinone scaffold to the pyrimidine moiety is favorable for potency. nih.gov

Compounds incorporating these features have been shown to restore the toxicity of chemotherapeutic drugs at nanomolar concentrations. nih.gov For example, select hybrid compounds significantly increased the retention of rhodamine 123 (a P-gp substrate) in resistant cells. nih.gov Molecular dynamics simulations suggest that these inhibitors bind to key residues within the transmembrane helices (TMH) 4-7 and 12 of P-gp, a pattern similar to other known P-gp inhibitors. nih.gov This disruption of efflux pump functionality highlights a critical mechanism of action for this class of compounds, with potential applications in overcoming drug resistance.

| Compound Feature | Role in P-gp Inhibition |

| Methoxy Groups on Quinolinone | Favors inhibitory potency nih.gov |

| Optimal Molecular Length | Enhances activity nih.gov |

| Flexible Methylene Bridge | Contributes to potency nih.gov |

| Binding Site | Interacts with TMH 4-7 and 12 nih.gov |

Specific Receptor and Enzyme Interactions

Binding Mode Analysis within DNA Gyrase and Topoisomerase IV Cleavage Complexes

The antibacterial action of quinolone derivatives stems from their ability to inhibit DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are heterotetramers, with DNA gyrase composed of GyrA and GyrB subunits, and topoisomerase IV composed of ParC and ParE subunits. nih.govresearchgate.net The A subunit (GyrA/ParC) handles DNA cleavage and re-ligation, while the B subunit (GyrB/ParE) possesses ATPase activity that powers the supercoiling process. nih.govresearchgate.net

Quinolones function as poisons, stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.gov This "cleavage complex" stalls DNA replication, ultimately triggering cell death. nih.gov The binding of quinolones is non-covalent and involves interactions with both the enzyme and the DNA. nih.gov Crystallographic data show that two drug molecules bind to the heterotetramer, stacking with the DNA bases at the cleavage site. nih.gov

Derivatives of 2(1H)-Quinolinone specifically target the ATPase domain of the GyrB subunit. researchgate.net A proposed model suggests that the bound gyrase alters the conformation of the DNA, creating a specific binding pocket for the quinolone molecule. nih.gov The affinity and specificity of this interaction are derived from the unique single-stranded DNA conformation within this pocket and the cooperative binding of the drug molecules. nih.gov The 3-aminothiazole fragment at the 3-position of the quinolone core has been shown to be crucial for enhancing antibacterial activity and inhibitory potency against DNA gyrase. nih.gov

Molecular Basis for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Several 2(1H)-Quinolinone derivatives act as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor involved in the regulation of energy balance. nih.gov The molecular basis for this antagonism lies in the specific interactions between the compound and key amino acid residues within the receptor's binding pocket.

It has been hypothesized that the aliphatic amine, a common feature in many MCHR1 antagonists, can be replaced if the compound's bicyclic scaffold can form direct interactions with specific residues in the receptor. nih.gov For MCHR1, key residues identified are Asp123 and/or Tyr272 . nih.gov The 3-(aminomethyl) group on the quinolinone core provides a protonatable amine that is critical for this interaction. This group can form a salt bridge or a charge-assisted hydrogen bond with the acidic side chain of the aspartic acid (Asp) residue. This interaction is thought to be a primary anchor for the ligand within the receptor, contributing significantly to its high binding affinity. nih.govnih.gov By occupying this binding site and engaging these key residues, the quinolinone derivatives prevent the endogenous ligand (melanin-concentrating hormone) from binding and activating the receptor, thus exerting their antagonistic effect. nih.gov

Mechanisms of Serotonin and Dopamine Receptor Modulation (e.g., Salt Bridge Formation)

The modulation of serotonin and dopamine receptors by 2(1H)-Quinolinone derivatives is fundamental to their potential neurological effects. These receptors are G-protein coupled receptors, and their activation is often initiated by the interaction of a ligand's protonated amine with a conserved aspartic acid residue in the receptor's transmembrane domain three. nih.gov

Structure Activity Relationship Sar Studies for 2 1h Quinolinone, 3 Aminomethyl Derivatives

Elucidation of the Role of the 3-(aminomethyl) Substituent

The substituent at the 3-position, the aminomethyl group, plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications to this group, including the terminal amine, the linking alkyl chain, and its position on the quinolinone scaffold, have profound effects on pharmacological activity.

The terminal amino group of the 3-(aminomethyl) side chain is a key determinant of biological activity. Its substitution pattern significantly influences the potency and efficacy of the compounds. For instance, in the development of TLR7-agonistic imidazoquinolines, which share structural similarities, modifications to the secondary amine on the sidechain were generally found to be poorly tolerated, suggesting a strict requirement for the amino group's configuration. nih.gov

In a series of novel quinolinone derivatives developed as immunosuppressive agents, the optimization of side chains around the quinolinone skeleton was crucial for activity. nih.gov Studies on other quinolone structures, such as 7-(substituted)-aminomethyl-4-quinolone-3-carboxylic acids, have shown that both monoalkylaminomethyl and monoarylaminomethyl derivatives can exhibit high potency against various pathogens, indicating that the nature of the single substituent on the nitrogen atom is critical. nih.gov This suggests that while the presence of the amino group is essential, its substitution pattern allows for modulation of activity and specificity.

| Compound Series | Modification | Observed Biological Activity | Source |

|---|---|---|---|

| TLR7-Agonistic Imidazoquinolines | Modification of the secondary amine | Poorly tolerated, led to reduced or lost activity. | nih.gov |

| 7-(substituted)-aminomethyl-quinolones | Monoarylaminomethyl substitution | High potency against Gram-positive organisms. | nih.gov |

| 7-(substituted)-aminomethyl-quinolones | Monoalkylaminomethyl substitution | Good activity against both Gram-positive and Gram-negative organisms. | nih.gov |

The length and branching of the alkyl chain that connects the amino group to the quinolinone ring are critical for optimal receptor interaction. While direct studies on 3-(aminomethyl)-2(1H)-quinolinone are specific, principles from related structures provide valuable context. For example, in a study of cannabimimetic indoles, the N-1 alkyl side chain was found to be crucial for receptor binding. nih.gov High affinity for both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a significant drop in binding affinity. nih.gov This highlights a defined spatial limit within the receptor's binding pocket for the alkyl chain.

Similarly, for histamine (B1213489) H3 receptor agonists, replacing a basic amine with non-basic alcohol or hydrocarbon moieties of varying lengths demonstrated that a pentyl chain (five carbons) in 5-(1H-imidazol-4-yl)-pentan-1-ol yielded the most potent agonist in that series. nih.gov These findings suggest that an optimal chain length exists for the aminomethyl moiety of quinolinone derivatives to ensure proper orientation and interaction within the target's binding site.

| Compound Class | Alkyl Chain Length | Receptor Affinity/Activity | Source |

|---|---|---|---|

| Cannabimimetic Indoles | < 3 carbons | Lower affinity. | nih.gov |

| Cannabimimetic Indoles | 3-6 carbons | High affinity, optimal at 5 carbons. | nih.gov |

| Cannabimimetic Indoles | 7 carbons | Dramatically decreased affinity. | nih.gov |

| Histamine H3 Receptor Agonists | 5-carbon chain (pentanol) | Most potent agonistic activity in the tested series. | nih.gov |

While this study focuses on a simple amino group rather than an aminomethyl group, it underscores the principle that moving the nitrogen-containing substituent from the 3-position to another position on the quinoline (B57606) ring can drastically change its physicochemical properties. Such a change would invariably alter its binding capabilities with a biological target, suggesting that 3-(aminomethyl) and 4-(aminomethyl) derivatives would likely exhibit distinct pharmacological profiles.

Systematic Modifications of the 2(1H)-Quinolinone Ring System

The quinolinone nucleus itself is a primary determinant of the compound's intrinsic activity. Alterations to its aromaticity, saturation, or the introduction of substituents like halogens can modulate target binding and efficacy.

The aromatic nature and planarity of the quinolinone ring system are often crucial for activity. nih.gov Changes in the degree of saturation or the replacement of the core ring structure can lead to a complete loss of function. For example, in the development of TLR7 agonists based on an imidazoquinoline scaffold, replacing the imidazole (B134444) portion of the ring system resulted in inactive compounds, demonstrating the necessity of the specific heterocyclic ring for biological activity. nih.gov It has been rationalized that modifying the planarity and the extent of conjugation by altering the aromatic system can change a compound's ability to intercalate or interact with its target. nih.gov Therefore, maintaining the specific aromatic structure of the 2(1H)-quinolinone nucleus is often essential for preserving the desired biological effect.

The introduction of halogen atoms at specific positions on the quinolinone ring is a common and effective strategy for enhancing biological activity. Halogens can influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby improving target binding and efficacy. In one study on quinolone-based hydrazones, the presence of a 4-chloro substituent was shown to contribute to effective enzyme inhibition. acs.org The study concluded that halogens or other electron-withdrawing groups likely enhance the compound's ability to form stable interactions within enzyme binding sites. acs.org

Similarly, research into Hsp90 inhibitors identified a 6-bromo-quinolinone derivative as a key compound, highlighting the importance of halogenation on the benzene (B151609) ring portion of the scaffold. nih.gov In another context, compounds bearing 2,4-dichlorophenyl or 2,4-difluorophenyl groups on a related heterocyclic scaffold showed high selectivity for the hCB1 receptor, demonstrating that specific halogenation patterns can fine-tune receptor selectivity. elsevierpure.com

| Compound Series | Halogen Substitution | Effect on Biological Activity | Source |

|---|---|---|---|

| Quinolone-based hydrazones | 4-chloro substituent | Contributed to effective enzyme inhibition. | acs.org |

| Hsp90 Inhibitors | 6-bromo substituent | Identified as a key feature in an active compound. | nih.gov |

| 1-Aryl-pyrazole-carboxamides | 2,4-dichlorophenyl group | Enhanced selectivity for hCB1 receptor. | elsevierpure.com |

| 1-Aryl-pyrazole-carboxamides | 2,4-difluorophenyl group | Enhanced selectivity for hCB1 receptor. | elsevierpure.com |

Role of Other Substituents (e.g., Methyl, Hydroxyl, Methoxy (B1213986) Groups) on Pharmacological Profiles

The pharmacological profile of 2(1H)-quinolinone derivatives is significantly influenced by the nature and position of various substituents on the quinolinone core and associated phenyl rings. Methyl, hydroxyl, and methoxy groups are particularly important in modulating the activity of these compounds.

The methoxy group (-OCH₃) is a prevalent substituent in many biologically active molecules and approved drugs. nih.gov Its influence stems from a combination of its electronic and steric properties, which can affect ligand-target binding, physicochemical characteristics, and pharmacokinetic parameters. nih.gov In the context of quinolinone-pyrimidine hybrids designed as P-glycoprotein (P-gp) inhibitors, structure-activity relationship (SAR) studies have revealed that the number of methoxy groups is a key determinant of inhibitory potency. nih.govresearchgate.net An increased number of methoxy groups on the quinolinone ring was found to favor the P-gp inhibitory activity. nih.govresearchgate.net Similarly, in a series of quinazolinone derivatives, which share a related heterocyclic core, the presence and position of methoxy groups were shown to impact cyclooxygenase-2 (COX-2) inhibitory efficiency. mdpi.com For instance, compounds with 6- and 7-methoxy group substitutions displayed varied but significant inhibitory activities. mdpi.com The position of the methoxy group can also have a profound effect on the biological properties and pharmacokinetics of a compound, as different positional isomers can lead to varied rates of metabolic clearance. nih.gov

The hydroxyl (-OH) and methyl (-CH₃) groups also play crucial roles. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with biological targets. nih.gov The methyl group, while seemingly simple, can influence activity through steric effects and by modifying the electronic nature of the aromatic system. beilstein-journals.org The strategic placement of these substituents is a cornerstone of medicinal chemistry efforts to fine-tune the efficacy and selectivity of 2(1H)-quinolinone-based therapeutic agents. nih.govbeilstein-journals.org

Stereochemical Investigations in SAR

Differential Biological Activities of Enantiomers (e.g., (S)- vs. (R)-configurations)

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and 2(1H)-quinolinone derivatives are no exception. The spatial arrangement of atoms in enantiomers, which are non-superimposable mirror images, can lead to significant differences in their pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov In the context of quinoline derivatives, research has been conducted to separate and evaluate the individual activities of (R)- and (S)-enantiomers. For example, in the development of quinoline-based HIV-1 integrase inhibitors, it was hypothesized that the (S)-enantiomer would be more potent than the (R)-enantiomer. usm.edu This highlights the critical importance of resolving racemic mixtures to identify the more active stereoisomer, known as the eutomer. The differentiation and quantification of enantiomers can be achieved through various analytical techniques, such as ion mobility-mass spectrometry, which can separate chiral pairs like R/S-thalidomide and R/S-metoprolol after complexation with a chiral selector. nih.gov

The table below illustrates examples of differential activity observed in chiral compounds, underpinning the importance of stereochemistry in drug design.

| Compound Class | Enantiomer | Observed Activity |

| Profens (e.g., Flurbiprofen, Ketoprofen) | (S)-enantiomer | Generally considered the active COX inhibitor. nih.gov |

| (R)-enantiomer | Much less active as a COX inhibitor, though may possess other pharmacological effects. nih.gov | |